molecular formula C12H12ClN3O3S2 B6102560 (2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one

(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B6102560
M. Wt: 345.8 g/mol
InChI Key: UFCGBPSDHGZTHQ-NVNXTCNLSA-N
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Description

(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a hydrazinylidene group, and a chlorophenyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Hydrazone Intermediate: The reaction between 4-chlorobenzaldehyde and hydrazine hydrate forms a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.

    Sulfonylation: The final step involves the sulfonylation of the thiazolidinone ring with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the thiazolidinone ring can interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.

    Bis(2-ethylhexyl) terephthalate: A phthalate alternative used as a plasticizer.

Uniqueness

(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S2/c1-8(15-16-12-14-11(17)6-20-12)7-21(18,19)10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,16,17)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCGBPSDHGZTHQ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)CS1)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N=C\1/NC(=O)CS1)/CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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